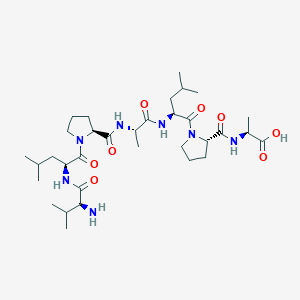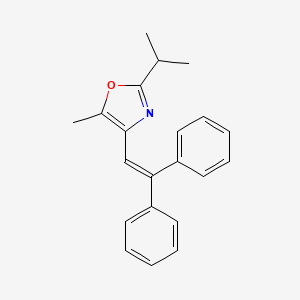
Ethyl(dihydroxy)methylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(dihydroxy)methylammonium bromide is a chemical compound with the molecular formula C₃H₁₀BrNO₂. It is a quaternary ammonium salt that features an ethyl group, two hydroxyl groups, and a methyl group attached to the nitrogen atom, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(dihydroxy)methylammonium bromide typically involves the quaternization of ethylamine with formaldehyde and hydrobromic acid. The reaction proceeds as follows:
- Ethylamine reacts with formaldehyde to form ethyl(dihydroxy)methylamine.
- The resulting ethyl(dihydroxy)methylamine is then treated with hydrobromic acid to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and purity of the final product .
化学反応の分析
Types of Reactions: Ethyl(dihydroxy)methylammonium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form ethyl(methyl)amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts like sodium chloride (NaCl) or sodium iodide (NaI).
Major Products Formed:
Oxidation: Formation of ethyl(dihydroxy)methylketone.
Reduction: Formation of ethyl(methyl)amine.
Substitution: Formation of ethyl(dihydroxy)methylammonium chloride or iodide.
科学的研究の応用
Ethyl(dihydroxy)methylammonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the formulation of surfactants and as an intermediate in the production of other chemical compounds
作用機序
The mechanism of action of ethyl(dihydroxy)methylammonium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with enzymes and other proteins, inhibiting their function. The molecular targets and pathways involved include membrane phospholipids and protein active sites .
類似化合物との比較
Methylammonium Bromide: Similar in structure but with a methyl group instead of an ethyl group.
Formamidinium Bromide: Contains a formamidinium cation instead of an ethyl(dihydroxy)methylammonium cation.
Guanidinium Bromide: Features a guanidinium cation, which has different chemical properties and applications.
Uniqueness: Ethyl(dihydroxy)methylammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes and its potential antimicrobial properties set it apart from other similar compounds .
特性
CAS番号 |
828258-70-4 |
|---|---|
分子式 |
C3H10BrNO2 |
分子量 |
172.02 g/mol |
IUPAC名 |
ethyl-dihydroxy-methylazanium;bromide |
InChI |
InChI=1S/C3H10NO2.BrH/c1-3-4(2,5)6;/h5-6H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
MPUVIEGJZFVRLA-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
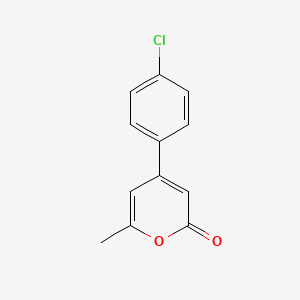
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)

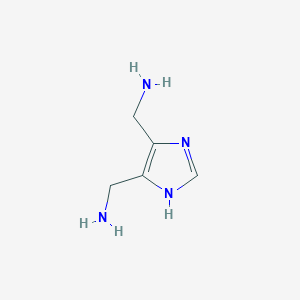
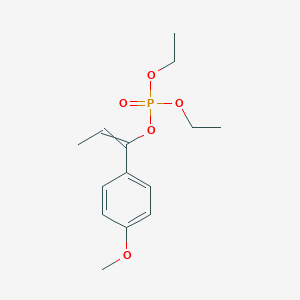
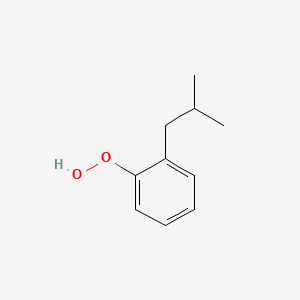
![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)

![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)
